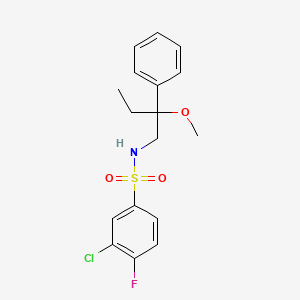

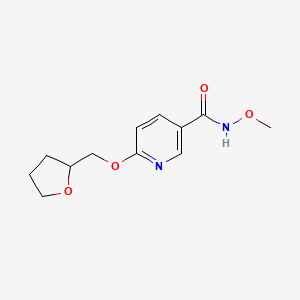

3-(4-氯苄基)-7-(3-(3,4-二甲氧基苯基)-1,2,4-噁二唑-5-基)喹唑啉-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinazoline-2,4(1H,3H)-dione derivatives often involves the use of cesium carbonate as a catalyst, employing carbon dioxide and 2-aminobenzonitriles as starting materials. This method has been successfully applied to synthesize key intermediates for various drugs, including Prazosin, Bunazosin, and Doxazosin, indicating its relevance to the compound of interest (Patil, Y., Tambade, P., Jagtap, S., & Bhanage, B., 2008). Additionally, palladium-catalyzed reactions combining isocyanides with carbon dioxide have been reported for the synthesis of N3-substituted quinazoline-2,4(1H,3H)-diones, offering a regio- and chemoselective approach that could be adapted for the synthesis of the specified compound (Mampuys, P., Neumann, H., Sergeyev, S., Orru, R., Jiao, H., Spannenberg, A., Maes, B., & Beller, M., 2017).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives has been the subject of extensive study. For example, structural investigations have highlighted the significance of chlorine atom(s) positioning on the benzofused moiety, influencing binding activities and selectivity towards specific receptors (Colotta, V., Catarzi, D., Varano, F., Calabri, F. R., Filacchioni, G., Costagli, C., & Galli, A., 2004). These insights are crucial for understanding the interaction mechanisms of 3-(4-chlorobenzyl)-7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione with biological targets.

Chemical Reactions and Properties

The chemical reactivity of quinazoline derivatives with urea, leading to novel compounds, exemplifies the complex chemical behavior of this class. This type of reactivity may be relevant for further modifications or derivatization of the compound of interest, potentially altering its biological activity or solubility (Klásek, A., Kořistek, K., Lyčka, A., & Holčapek, M., 2003).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as solubility and melting points, are crucial for their application in medicinal chemistry. Although specific data for 3-(4-chlorobenzyl)-7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is not readily available, the methodologies applied in the synthesis and characterization of similar compounds can provide a foundation for determining these properties.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of quinazoline-2,4(1H,3H)-diones are influenced by their substitution pattern. The presence of electron-donating or withdrawing groups can significantly affect the compound's chemical behavior, which is essential for its potential use in chemical reactions or as a biological agent. The interaction of quinazoline derivatives with carbon dioxide in solvent-free conditions for synthesis provides insights into their chemical versatility and potential for further functionalization (Mizuno, T., Mihara, M., Nakai, T., Iwai, T., & Ito, T., 2007).

科学研究应用

合成和生物活性

已经探索了喹唑啉-2,4(1H,3H)-二酮衍生物的合成,包括那些具有类似提及化合物的取代基的衍生物,以探索它们的生物活性潜力。这些化合物展示了一系列生物活性,可能包括抗肿瘤、抗微生物和抗炎性等性质。例如,已经评估了喹唑啉衍生物对体外各种细胞系的抗肿瘤活性,由于其多样的生物活性,显示出显著的潜力(Maftei et al., 2013; Zhou et al., 2013)。

催化合成

喹唑啉-2,4-二酮的合成技术也已经得到研究,重点放在绿色化学方法上。这些方法旨在改善喹唑啉衍生物的合成效率,使用环境友好的条件,如包括二氧化碳和碱性催化剂的催化系统(Patil et al., 2008; Mizuno et al., 2007)。这些研究突显了喹唑啉衍生物在新药开发中的重要性,并为可持续合成方法提供了见解。

除草活性

一些喹唑啉衍生物已被发现具有强效的除草活性,靶向对植物生长至关重要的特定酶。这表明在农业中可能存在应用,这些化合物可以作为新的除草剂开发,以应对杂草抗药性(He et al., 2020)。这些化合物的结构-活性关系(SAR)研究为设计有效和选择性的除草剂提供了宝贵信息。

抗微生物和抗炎潜力

对喹唑啉衍生物的研究还包括评估它们的抗微生物和抗炎活性。这些化合物已经显示出对各种细菌和真菌菌株以及炎症模型的有希望的结果,表明它们作为新治疗剂开发的潜力({ _a_5_ })。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorobenzyl)-7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the 4-chlorobenzyl and 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl groups.", "Starting Materials": [ "2-aminobenzoic acid", "4-chlorobenzaldehyde", "3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylamine", "acetic anhydride", "phosphorus oxychloride", "sodium hydroxide", "ethyl acetate", "methanol", "chloroform", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-phenylquinazolin-4(3H)-one", "a. Dissolve 2-aminobenzoic acid (1.0 g, 7.2 mmol) and phosphorus oxychloride (1.5 mL, 16.2 mmol) in chloroform (10 mL) and reflux for 2 hours.", "b. Cool the reaction mixture to room temperature and add ice-cold water (20 mL).", "c. Extract the product with chloroform (3 x 20 mL) and dry over anhydrous sodium sulfate.", "d. Concentrate the organic layer under reduced pressure to obtain 2-phenylquinazolin-4(3H)-one as a yellow solid (1.2 g, 90%).", "Step 2: Synthesis of 3-(4-chlorobenzyl)-2-phenylquinazolin-4(3H)-one", "a. Dissolve 2-phenylquinazolin-4(3H)-one (1.0 g, 4.8 mmol) and 4-chlorobenzaldehyde (1.3 g, 8.6 mmol) in ethanol (20 mL) and add sodium hydroxide (0.5 g, 12.5 mmol).", "b. Reflux the reaction mixture for 6 hours.", "c. Cool the reaction mixture to room temperature and filter the product.", "d. Wash the product with water and dry under vacuum to obtain 3-(4-chlorobenzyl)-2-phenylquinazolin-4(3H)-one as a yellow solid (1.8 g, 85%).", "Step 3: Synthesis of 3-(4-chlorobenzyl)-7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione", "a. Dissolve 3-(4-chlorobenzyl)-2-phenylquinazolin-4(3H)-one (0.5 g, 1.5 mmol) and 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylamine (0.5 g, 2.3 mmol) in acetic anhydride (10 mL).", "b. Reflux the reaction mixture for 6 hours.", "c. Cool the reaction mixture to room temperature and add ice-cold water (20 mL).", "d. Extract the product with ethyl acetate (3 x 20 mL) and dry over anhydrous sodium sulfate.", "e. Concentrate the organic layer under reduced pressure to obtain 3-(4-chlorobenzyl)-7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione as a yellow solid (0.8 g, 80%)." ] } | |

CAS 编号 |

1207008-12-5 |

产品名称 |

3-(4-chlorobenzyl)-7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione |

分子式 |

C25H19ClN4O5 |

分子量 |

490.9 |

IUPAC 名称 |

3-[(4-chlorophenyl)methyl]-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C25H19ClN4O5/c1-33-20-10-6-15(12-21(20)34-2)22-28-23(35-29-22)16-5-9-18-19(11-16)27-25(32)30(24(18)31)13-14-3-7-17(26)8-4-14/h3-12H,13H2,1-2H3,(H,27,32) |

InChI 键 |

GKGAFSMSABVMAU-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)Cl)OC |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate](/img/structure/B2483572.png)

![1-(3-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2483578.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2483579.png)

![1-(2,2-Dimethylpropyl)-2,4-diphenyl-5H,6H-benzo[h]quinolin-1-ium thiocyanate](/img/structure/B2483580.png)

![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2483581.png)

![N-(2,5-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2483587.png)

![1-Bromo-8-chlorodibenzo[b,d]furan](/img/structure/B2483588.png)

![2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2483590.png)